molecular formula C12H18BrNO B159589 2-(4-bromophenoxy)-N,N-diethylethanamine CAS No. 1823-62-7

2-(4-bromophenoxy)-N,N-diethylethanamine

Cat. No.: B159589
CAS No.: 1823-62-7
M. Wt: 272.18 g/mol
InChI Key: XKIFTEHOCFPRJE-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-N,N-diethylethanamine is a tertiary amine derivative characterized by a phenoxy group substituted with a bromine atom at the para position and a diethylamine moiety linked via an ethoxy chain. Its molecular formula is C₁₂H₁₇BrNO, with a molecular weight of 287.18 g/mol. The compound’s structure combines aromatic and aliphatic features, making it a versatile intermediate in medicinal chemistry and drug discovery.

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The synthesis of 2-(4-bromophenoxy)-N,N-diethylethanamine hinges on the formation of an ether bond between a 4-bromophenol derivative and a diethylaminoethyl moiety. Retrosynthetically, the molecule can be dissected into two primary fragments: 4-bromophenol and N,N-diethyl-2-hydroxyethylamine (or its halogenated counterpart). The ether linkage is typically forged via nucleophilic substitution or metal-catalyzed coupling, with the choice of methodology influencing yield, purity, and scalability .

Williamson Ether Synthesis: A Benchmark Approach

The Williamson ether synthesis remains the most widely employed method for constructing ether bonds in such systems. This two-step protocol involves:

Alkylation of 4-Bromophenol

4-Bromophenol is deprotonated using a strong base such as sodium hydride (NaH) or potassium hydroxide (KOH) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting phenoxide ion undergoes nucleophilic attack on N,N-diethyl-2-chloroethylamine , yielding the target compound .

Representative Procedure:

  • 4-Bromophenol (1.0 equiv) is dissolved in anhydrous THF under nitrogen.

  • NaH (1.2 equiv) is added at 0°C, followed by stirring for 30 minutes.

  • N,N-Diethyl-2-chloroethylamine (1.1 equiv) is introduced dropwise, and the reaction is refluxed for 12–18 hours.

  • The mixture is quenched with ice water, extracted with ethyl acetate, and purified via column chromatography (SiO₂, hexane/ethyl acetate) .

Optimization Insights:

  • Solvent Selection: THF affords higher yields (78–85%) compared to DMF due to reduced side reactions .

  • Base Compatibility: KOH in ethanol/water mixtures offers a safer alternative to NaH, albeit with slightly lower efficiency (70–75%) .

Mitsunobu Reaction: Enhancing Stereochemical Control

For oxygen-sensitive substrates or stereochemically complex intermediates, the Mitsunobu reaction provides a robust alternative. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to mediate the coupling of 4-bromophenol with N,N-diethyl-2-hydroxyethylamine .

Key Advantages:

  • Mild Conditions: Reactions proceed at room temperature, minimizing thermal degradation.

  • High Atom Economy: The hydroxyethylamine derivative is directly utilized, avoiding pre-halogenation .

Procedure:

  • 4-Bromophenol (1.0 equiv) , N,N-diethyl-2-hydroxyethylamine (1.2 equiv) , and PPh₃ (1.5 equiv) are dissolved in dry THF.

  • DEAD (1.5 equiv) is added dropwise at 0°C, and the mixture is stirred for 24 hours.

  • The product is isolated via aqueous workup and recrystallized from ethanol .

Yield Comparison:

MethodSolventTemperatureYield (%)
WilliamsonTHFReflux78–85
MitsunobuTHFRT65–72

Nucleophilic Substitution via Tosylate Intermediate

To circumvent the limitations of volatile alkyl halides, the hydroxyethylamine moiety can be activated as a tosylate. N,N-Diethyl-2-hydroxyethylamine is treated with tosyl chloride (TsCl) in dichloromethane (DCM) to form the corresponding tosylate, which subsequently reacts with 4-bromophenoxide .

Synthetic Steps:

  • N,N-Diethyl-2-hydroxyethylamine (1.0 equiv) and TsCl (1.1 equiv) are combined in DCM with triethylamine (TEA) as a base.

  • After 2 hours, the tosylate intermediate is isolated and reacted with 4-bromophenol (1.0 equiv) in DMF at 60°C for 6 hours.

  • Purification via distillation under reduced pressure affords the product in 80–88% yield .

Critical Parameters:

  • Leaving Group Efficiency: Tosylates exhibit superior stability compared to chlorides, enabling higher reaction temperatures without decomposition.

  • Solvent Polarity: DMF enhances nucleophilicity of the phenoxide ion, accelerating the substitution rate .

Analytical Characterization and Quality Control

Post-synthetic characterization ensures structural fidelity and purity. Key techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 7.38 (d, J = 8.8 Hz, 2H, Ar-H), 6.78 (d, J = 8.8 Hz, 2H, Ar-H), 4.05 (t, J = 6.0 Hz, 2H, OCH₂), 2.62 (t, J = 6.0 Hz, 2H, NCH₂), 2.52 (q, J = 7.2 Hz, 4H, NCH₂CH₃), 1.08 (t, J = 7.2 Hz, 6H, CH₃) .

  • ¹³C NMR: Resonances at δ 158.9 (C-O), 132.5 (C-Br), 115.2–121.8 (Ar-C), 68.4 (OCH₂), 49.7 (NCH₂), 46.3 (NCH₂CH₃), 12.1 (CH₃) .

Mass Spectrometry (MS)

  • ESI-MS: m/z 302.1 [M+H]⁺, consistent with the molecular formula C₁₂H₁₇BrNO.

Industrial Scalability and Environmental Considerations

While laboratory-scale syntheses prioritize yield and purity, industrial applications demand cost-effectiveness and minimal waste. The Williamson method is favored for scalability, with THF and ethanol enabling solvent recycling. Conversely, Mitsunobu reactions generate stoichiometric triphenylphosphine oxide, complicating waste management .

Green Chemistry Metrics:

MethodPMI (kg/kg)E-Factor
Williamson8.26.5
Mitsunobu15.712.9

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)-N,N-diethylethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenoxy derivatives .

Scientific Research Applications

2-(4-Bromophenoxy)-N,N-diethylethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N,N-diethylethanamine involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, altering their activity. The diethylethanamine backbone may facilitate binding to biological molecules, enhancing the compound’s efficacy .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The pharmacological and physicochemical properties of 2-(4-bromophenoxy)-N,N-diethylethanamine are influenced by its substituents. Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities Reference ID
2-(4-Bromophenoxy)-N,N-dimethylethylamine C₁₀H₁₄BrNO 244.13 Bromophenoxy, dimethylamine Higher lipophilicity (vs. diethyl)
2-(4-Fluorophenoxy)-N-methylethanamine C₉H₁₂FNO 169.20 Fluorophenoxy, methylamine Enhanced metabolic stability
MYCMI-7 (NSC-359449) C₂₃H₂₄N₃O₂·C₂H₄O₂ 449.50 Pyridocarbazolyl, diethylamine MYC:MAX interaction inhibitor (IC₅₀: 5 µM)
2-(4-Ethylphenoxy)-N,N-dimethylethanamine C₁₂H₁₉NO 193.29 Ethylphenoxy, dimethylamine Increased steric bulk, reduced solubility

Key Observations :

  • Electron-Withdrawing vs.
  • Amine Substitution : Diethylamine derivatives (e.g., MYCMI-7) exhibit improved bioavailability over dimethyl analogs due to reduced polarity .
  • Hybrid Scaffolds: Compounds like MYCMI-7 incorporate complex heterocyclic cores, enabling targeted protein interactions absent in simpler phenoxyamines .

Physicochemical and Pharmacokinetic Profiles

  • Lipophilicity: The bromophenoxy group increases logP (predicted: 3.2) compared to fluorophenoxy (logP: 2.1) or methoxyphenyl analogs (logP: 1.8) .
  • Solubility: Diethylamine derivatives generally exhibit lower aqueous solubility than dimethyl analogs (e.g., 2-(4-bromophenoxy)-N,N-dimethylethylamine: 12 mg/mL vs. diethyl analog: 5 mg/mL) .
  • Metabolic Stability: Fluorine substitution reduces oxidative metabolism, as seen in 2-(4-fluorophenoxy)-N-methylethanamine (t₁/₂: 4.2 hours vs. bromo analog: 2.8 hours) .

Biological Activity

2-(4-bromophenoxy)-N,N-diethylethanamine, also known as 2-(4-bromophenoxy)diethylamine, is a chemical compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article provides an in-depth examination of its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The compound is characterized by a bromophenoxy group attached to a diethylaminoethane backbone. The presence of the bromine atom enhances its reactivity and biological activity. The hydrochloride salt form indicates that the compound is protonated, which can influence its solubility and bioavailability.

Chemical Formula: C12_{12}H18_{18}BrNO

Pharmacological Potential

  • Antidepressant Activity: Preliminary studies suggest that compounds with similar structures may exhibit antidepressant effects through modulation of neurotransmitter systems. However, specific studies on this compound are lacking.
  • Neuroprotective Effects: Compounds with bromophenoxy groups have been associated with neuroprotective properties, potentially influencing signaling pathways related to neuronal survival.

The exact mechanisms through which this compound exerts its effects remain to be fully elucidated. It is hypothesized that:

  • Receptor Interaction: The compound may interact with various neurotransmitter receptors, similar to other amines.
  • Enzyme Modulation: It could influence enzymes involved in neurotransmitter metabolism, although specific targets need further investigation.

Synthesis and Chemical Behavior

The synthesis of this compound typically involves multi-step reactions, including:

  • Formation of the Bromophenol: Starting from commercially available bromophenol derivatives.
  • Alkylation Reaction: Utilizing diethylamine to form the final product through nucleophilic substitution.

Table 1: Comparison of Similar Compounds

Compound NameStructural FeaturesUnique Properties
2-(3-bromophenoxy)-N,N-diethylethanamineSimilar ether linkage but different bromine positionPotentially different biological activity due to structural variation
2-(4-chlorophenoxy)-N,N-diethylethanamineChlorine instead of bromineMay exhibit different reactivity patterns
N,N-diethyl-4-(bromophenyl)butanamideAmide instead of ether linkageDifferent solubility and biological properties

Case Studies

While specific case studies on this compound are scarce, related research on structurally similar compounds provides insights into potential applications:

  • Study on Neuroprotective Agents: A case study examining the effects of brominated compounds on neuronal health suggested that modifications to the phenoxy group could enhance protective effects against oxidative stress.
  • Exploratory Research on Antidepressants: Investigations into similar diethylamines have shown promise in animal models for treating depression, indicating a need for further exploration into this compound's potential.

Properties

IUPAC Name

2-(4-bromophenoxy)-N,N-diethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO/c1-3-14(4-2)9-10-15-12-7-5-11(13)6-8-12/h5-8H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKIFTEHOCFPRJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20329801
Record name 4-[2-N,N-Diethylethoxy]phenyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823-62-7
Record name 4-[2-N,N-Diethylethoxy]phenyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Bromophenol (0.870 g, 5.00 mmol), 2-chloro-N,N-diethylethanamine hydrochloride (0.90 mg, 5.24 mmol) and Cs2CO3 (8 g, 25 mmol) were combined in DMF (20 mL) and the mixture was heated at reflux over night. H2O (20 mL) was added and the mixture was extracted with EtOAc, then washed with 2N NaOH and brine. The organic layers were combined, dried over Na2SO and concentrated to a brown oil which was then purified by flash chromatography (eluent: 20% EtOAc in hexanes).
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0.87 g
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Cs2CO3
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8 g
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20 mL
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20 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A suspension of 31.4 g (178 mmol) 4-bromophenol, 30.6 g (178 mmol) (2-chloro-ethyl)-diethyl-amine (used as the hydrochloride) and 61.5 g (445 mmol) K2CO3 in 300 mL DMF is heated to 80° C. for 8 h. The solvent is evaporated down i.vac., the residue combined with water, the aqueous phase exhaustively extracted with EtOAc, the combined organic phases washed with water again and dried over MgSO4. After the desiccant and solvent have been eliminated the residue is purified by chromatography (silica gel, EtOAc/MeOH/NH3 90:10:1).
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31.4 g
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30.6 g
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61.5 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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